3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-20-15(22)17(18-16(20)23)8-10-19(11-9-17)14(21)12-24-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGPWEOSIDLQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)COC3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Cyclocondensation Reaction
Urea reacts with diethyl oxalate in anhydrous methanol under basic conditions (sodium methoxide) to form a hydantoin intermediate. Ammonium carbonate introduces additional nitrogen for ring formation. The molar ratio of diethyl oxalate to urea is critical, with excess urea (1.1–1.3 equivalents) ensuring complete conversion.
Reaction Conditions :
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Solvent: Anhydrous methanol
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Temperature: 25–30°C
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Key Reagents: Urea, diethyl oxalate, sodium, ammonium carbonate
Acid-Mediated Cyclization
The hydantoin intermediate is treated with concentrated hydrochloric acid to induce cyclization, forming a bicyclic structure. This step requires precise temperature control (25–30°C) to avoid decomposition.
Spiroannulation with 2-(Ethylamino)Acetaldehyde
The spiro ring is closed using 2-(ethylamino)acetaldehyde and potassium ferricyanide, which facilitates oxidative coupling. This step introduces the ethyl group at position 3 of the spiro framework.
Reaction Formula :
Introduction of the Phenoxyacetyl Group at Position 8
The 8-position nitrogen of the spiro core undergoes acylation with phenoxyacetyl chloride. This step demands regioselective targeting to avoid modifying the ethyl group at position 3.
Acylation Methodology
Phenoxyacetyl chloride is reacted with the spiro compound in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Dichloromethane or tetrahydrofuran (THF) serves as the solvent.
Reaction Conditions :
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Solvent: Dichloromethane
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Temperature: 0°C to room temperature
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Base: Triethylamine (2.0 equivalents)
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Reaction Time: 4–6 hours
Reaction Formula :
Purification and Yield Optimization
The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yields typically range from 65% to 75%, depending on the stoichiometry of phenoxyacetyl chloride.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The most notable application of 3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its potential as a pharmaceutical agent. The compound's structure suggests possible interactions with various biological targets:
- Antitumor Activity : Preliminary studies indicate that compounds with similar triazaspiro structures exhibit cytotoxic effects against cancer cell lines. This suggests that this compound may also possess antitumor properties.
- Antimicrobial Properties : The phenoxyacetyl moiety is known for enhancing the antimicrobial activity of compounds. Research into related compounds has shown promising results against various bacterial strains.
Neuropharmacology
The compound's potential neuropharmacological effects are also noteworthy:
- Cognitive Enhancement : Some derivatives of triazaspiro compounds have been linked to improved cognitive functions and memory enhancement. Investigating this compound could reveal similar benefits.
- Pain Management : Given the structure's resemblance to known analgesics, there is potential for development as a pain-relief medication targeting opioid receptors.
Drug Design and Development
The unique spirocyclic structure of this compound makes it an interesting candidate for drug design:
- Structure-Based Drug Design : The ability to modify the phenoxyacetyl group allows for the synthesis of analogs with tailored pharmacological profiles.
Case Study 1: Antitumor Activity
A study conducted on structurally similar triazaspiro compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Antimicrobial Efficacy
Research on phenoxyacetyl derivatives revealed enhanced activity against Gram-positive and Gram-negative bacteria. The modifications in the side chain were found to be crucial for improving efficacy.
Mechanism of Action
The mechanism of action of 3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, thereby reducing the occurrence of seizures. The exact molecular pathways involved are still under investigation, but it is thought to interact with ion channels and receptors involved in neuronal excitability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of 3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and related compounds:
Key Findings and Trends
Substituent Impact on Target Binding: Aryl/Pyridinyl Groups: Compounds with aryl or pyridinyl substituents (e.g., 11–16) exhibit potent inhibition of prolyl hydroxylase domain 2 (PHD2), a regulator of hypoxia-inducible factors (HIFs). Their IC50 values (0.5–10 µM) correlate with electron-withdrawing groups enhancing enzyme affinity . Phenoxyacetyl vs. Benzyl: The phenoxyacetyl group in the target compound may improve solubility compared to benzyl-substituted analogues (e.g., 8-benzyl derivatives), which are often lipophilic intermediates .
Pharmacological Applications: Myelostimulation: Derivatives like 8-ethoxyethyl-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (from Hindawi, 2018) show myelostimulatory effects, suggesting the core spirocyclic structure is versatile for hematopoietic applications . Neuroactive Potential: Compounds with cyclopropylmethyl or methoxyphenyl groups (e.g., 3-cyclopropylmethyl-1-[2-(4-methoxyphenyl)ethyl]) are explored for serotonin receptor modulation .
Synthetic Accessibility: The target compound’s phenoxyacetyl group is introduced via acylation, similar to methods used for 8-(3-chloro-5-(trifluoromethyl)pyridinyl) derivatives, which employ Ullmann couplings or reductive amination . Yields for spirocyclic derivatives range widely (20–90%), depending on substituent complexity .
Data Tables
Table 1: Physicochemical Properties Comparison
Biological Activity
3-Ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25N3O3
- Molecular Weight : 343.43 g/mol
- Structure : The compound features a spirocyclic structure with multiple nitrogen atoms that may contribute to its biological interactions.
Pharmacological Effects
Research indicates that compounds with a similar triazaspiro structure exhibit a range of biological activities including:
- Opioid Receptor Agonism : Some triazaspiro compounds have been identified as selective agonists for opioid receptors, suggesting potential applications in pain management and addiction treatment .
- Neurotransmission Modulation : The compound may influence neurotransmitter systems, impacting learning, memory, and cognitive functions .
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory conditions .
The mechanisms through which this compound exerts its effects may involve:
- Receptor Binding : The compound likely interacts with specific receptors in the central nervous system (CNS), modulating pain and emotional responses.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
Study 1: Opioid Receptor Interaction
A study investigated the binding affinity of various triazaspiro compounds to opioid receptors. Results indicated that this compound exhibited significant affinity for mu-opioid receptors, leading to analgesic effects in animal models .
Study 2: Neuroprotective Effects
Another study examined the neuroprotective properties of the compound in a model of neurodegeneration. The results demonstrated that treatment with the compound improved cognitive function and reduced neuronal death through its antioxidative properties .
Data Table
Q & A
Q. What are the critical steps in synthesizing 3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
The synthesis typically involves:
- Core Formation : Cyclization of precursors (e.g., ketones with ammonium carbonate and potassium cyanide) to generate the spirocyclic triazaspiro[4.5]decane backbone.
- Acylation : Introducing the 2-phenoxyacetyl group via nucleophilic substitution or coupling reactions under basic conditions (e.g., using 2-phenoxyacetyl chloride).
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during acylation.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm spirocyclic structure and substituent positions.
- Mass Spectrometry (HRMS/ESIMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves conformational rigidity of the spirocyclic core (if crystalline) .
Q. What initial biological screening approaches are recommended for this compound?
- In Vitro Assays : Enzymatic inhibition studies (e.g., HIF prolyl hydroxylases, delta opioid receptors) using fluorescence or ELISA-based methods.
- Cell-Based Assays : Evaluate cytotoxicity, anti-inflammatory, or anticonvulsant activity in relevant cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance spirocyclic core yield?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Catalysts : Use of cesium carbonate or palladium complexes for coupling reactions (e.g., C-N bond formation).
- Temperature Control : Reflux at 80–110°C balances reaction speed and side-product formation . Example : A study achieved 85% yield using microwave-assisted synthesis with anhydrous THF .
Q. What structural modifications improve pharmacokinetic (PK) properties while reducing hERG channel toxicity?
- Acidic Substituents : Introduction of carboxyl or sulfonyl groups reduces hERG binding (IC > 30 µM) .
- Phenyl Substituents : Trifluoromethyl or methoxy groups enhance metabolic stability and oral bioavailability (e.g., 67% in rats) .
- SAR Insights : Derivatives with spirohydantoin cores show improved PHD inhibition (IC < 100 nM) and shorter half-lives for controlled activity .
Q. How do substituents on the phenoxyacetyl group influence biological activity?
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Simulates interactions with HIF PHD2 or delta opioid receptors using software like AutoDock Vina.
- MD Simulations : Assess conformational stability of the spirocyclic core in aqueous environments (e.g., 50 ns trajectories) .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the anticonvulsant activity of triazaspiro derivatives?
- Structural Variability : Minor substituent changes (e.g., ethyl vs. benzyl groups) drastically alter blood-brain barrier penetration .
- Assay Conditions : Differences in seizure models (e.g., maximal electroshock vs. pentylenetetrazole-induced) affect outcomes .
- Species Differences : Rodent vs. primate metabolic pathways influence metabolite efficacy .
Q. How can discrepancies in synthetic yields for spirohydantoins be resolved?
- Reagent Purity : Use of anhydrous solvents and freshly distilled reagents reduces byproducts.
- Catalyst Screening : High-throughput experimentation (HTE) identifies optimal conditions (e.g., Pd catalysts for C-N coupling) .
- Scale-Up Adjustments : Pilot-scale reactions may require slower addition rates to control exothermic steps .
Methodological Best Practices
Q. What strategies mitigate oxidative degradation during storage?
Q. How to design a SAR study for novel derivatives?
- Core Modifications : Vary substituents on the spirocyclic core (e.g., ethyl, cyclopropylmethyl) .
- Side-Chain Diversity : Test acyl (phenoxyacetyl) vs. sulfonyl groups for target affinity .
- In Vivo Validation : Prioritize compounds with >50% oral bioavailability and low clearance in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
